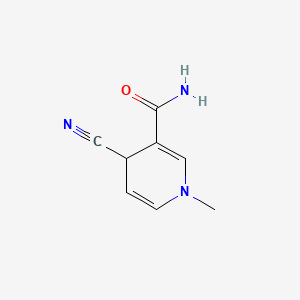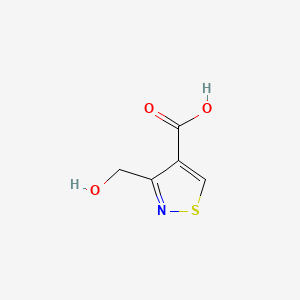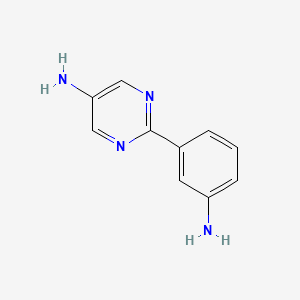
strontium tetracyanoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium tetracyanoplatinate is a coordination compound with the chemical formula C₄N₄PtSr . It consists of a strontium cation and a tetracyanoplatinate anion. This compound is known for its interesting structural and electronic properties, making it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strontium tetracyanoplatinate can be synthesized through the reaction of strontium salts with potassium tetracyanoplatinate in an aqueous solution. The reaction typically involves mixing an aqueous solution of strontium chloride with potassium tetracyanoplatinate under controlled conditions to precipitate the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to the laboratory synthesis. The process would likely involve the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species.
Applications De Recherche Scientifique
Strontium tetracyanoplatinate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-containing compounds and materials.
Materials Science: Studied for its electronic and structural properties, which are relevant for the development of new materials.
Biology and Medicine:
Industry: May be used in the development of catalysts and other industrially relevant materials.
Mécanisme D'action
The mechanism by which strontium tetracyanoplatinate exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can interact with different molecular targets, leading to changes in electronic structure and reactivity. The pathways involved in these interactions are complex and depend on the specific conditions and ligands present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetracyanoplatinate: Similar in structure but contains potassium instead of strontium.
Barium tetracyanoplatinate: Contains barium instead of strontium, with similar coordination chemistry.
Lanthanide tetracyanoplatinates: Incorporate lanthanide elements and exhibit unique optical properties.
Uniqueness
Strontium tetracyanoplatinate is unique due to the specific properties imparted by the strontium cation
Propriétés
Numéro CAS |
15705-70-1 |
|---|---|
Formule moléculaire |
C4N4PtSr |
Poids moléculaire |
386.77 g/mol |
Nom IUPAC |
strontium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.Sr/c4*1-2;;/q4*-1;2*+2 |
Clé InChI |
NQZUEXGPOQOCMA-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Synonymes |
strontium tetracyanoplatinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
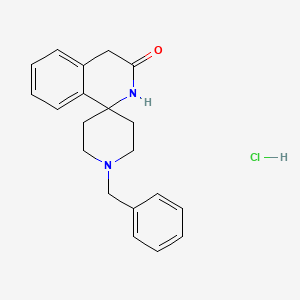

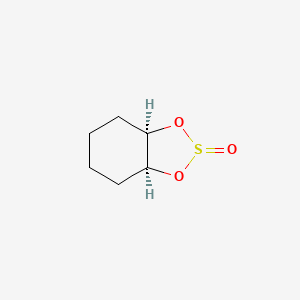
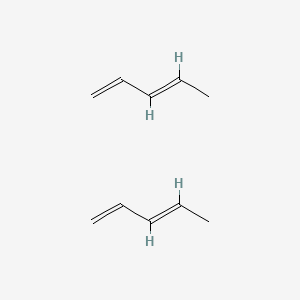
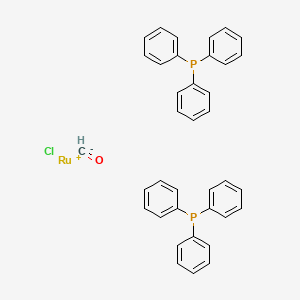
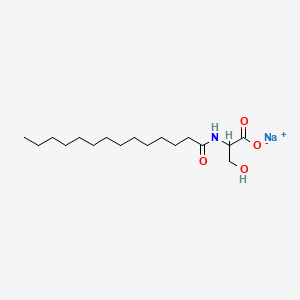
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
